molecular formula C11H6ClN3O B3059488 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-19-9

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No. B3059488
CAS RN: 33360-19-9
M. Wt: 231.64 g/mol
InChI Key: WGFDYVQGOQQPSJ-UHFFFAOYSA-N
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Patent
US08481550B2

Procedure details

A mixture of 5-amino-4,6-dichloropyrimidine (1.05 g, 0.00640 mol) and benzoyl chloride (0.89 mL, 0.0077 mol) was subjected to microwave irradiation (100° C.) for 2 hours. The reaction was cooled and the residue was triturated with diethyl ether, filtered and collected to obtain 1.15 g (77.5%) of a yellow solid. LC/MS: Rt=1.84 min, ES+ 232.19 (AA standard).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Yield
77.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[C:10](Cl)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Cl:8][C:7]1[C:2]2[N:1]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[O:17][C:3]=2[N:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
0.89 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to microwave irradiation (100° C.) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)OC(=N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.